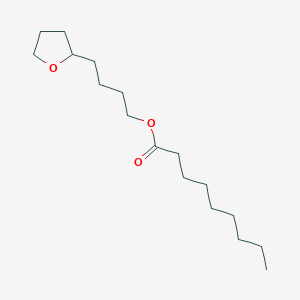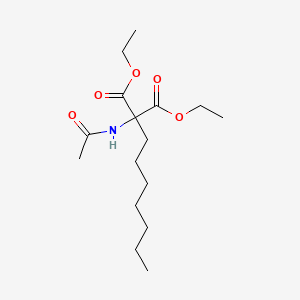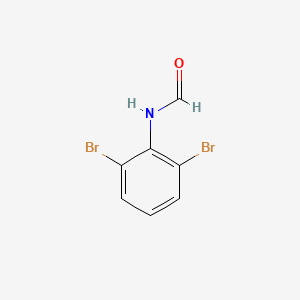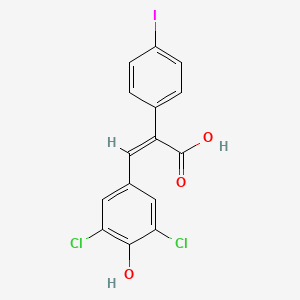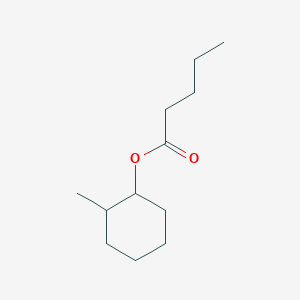
2-Methylcyclohexyl pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylcyclohexyl pentanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-methylcyclohexanol with pentanoic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification process to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. The product is then purified through distillation to obtain the desired ester .
Chemical Reactions Analysis
Types of Reactions
2-Methylcyclohexyl pentanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Hydrolysis: 2-Methylcyclohexanol and pentanoic acid.
Reduction: 2-Methylcyclohexanol.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
2-Methylcyclohexyl pentanoate has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial properties, particularly against bacteria and fungi.
Medicine: Explored for its anti-inflammatory and antioxidant activities, which may have therapeutic benefits.
Industry: Utilized in the formulation of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-methylcyclohexyl pentanoate involves its interaction with biological membranes and enzymes. The ester can penetrate cell membranes and exert its effects by modulating enzyme activity and cellular signaling pathways. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
2-Methylcyclohexyl pentanoate can be compared with other similar esters, such as:
2-Methylcyclohexyl octanoate: Another ester with a longer carbon chain, used in similar applications but with different physicochemical properties.
Geranyl acetate: An ester with a different alcohol component, known for its floral aroma and used extensively in perfumery.
Neryl acetate: Similar in structure but with a different alcohol component, also used in fragrances and flavors.
The uniqueness of this compound lies in its specific combination of the 2-methylcyclohexyl group and the pentanoate group, which imparts distinct aromatic and physicochemical properties .
Properties
CAS No. |
5726-22-7 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
(2-methylcyclohexyl) pentanoate |
InChI |
InChI=1S/C12H22O2/c1-3-4-9-12(13)14-11-8-6-5-7-10(11)2/h10-11H,3-9H2,1-2H3 |
InChI Key |
MIGMVMOWKWRKCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC1CCCCC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B14733292.png)
![N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide](/img/structure/B14733300.png)
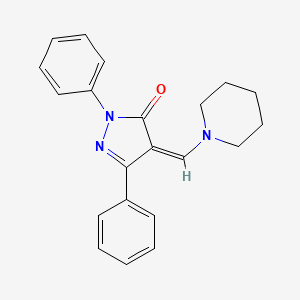
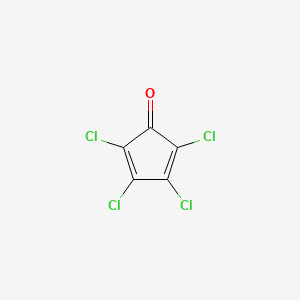
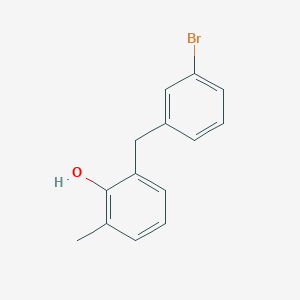
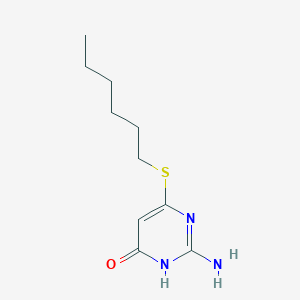
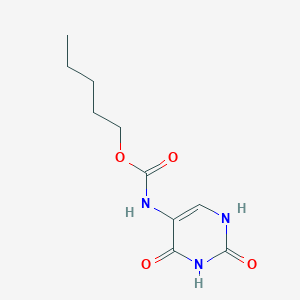
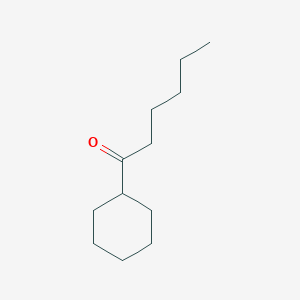
![Ethyl 2-[2-(2-nitrophenyl)ethyl]-3-oxobutanoate](/img/structure/B14733342.png)
